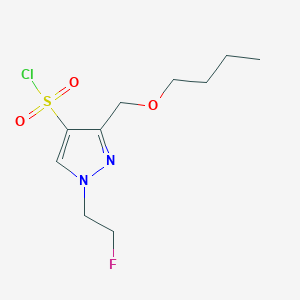
2-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)oxy)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)oxy)thiazole” is a complex organic molecule. It contains several functional groups, including a trifluoromethoxy group, a phenylsulfonyl group, an azetidinyl group, and a thiazole group .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 4-(Trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically . Another study reported the synthesis of 2,5-dimethyl-1 (4- (trifluoromethoxyphenyl)-1H-pyrrole from 4-trifluoromethoxyaniline and 2,5-hexanedione .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The trifluoromethoxy group is electron-withdrawing, which can decrease the HOMO and LUMO energy levels of the molecule . The azetidinyl and thiazole groups add further complexity to the structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” have not been found, related compounds have been studied. For example, 4-(Trifluoromethoxy)phenyl-based polydithienylpyrroles showed various colors from reduced to oxidized states, indicating redox reactions .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antitubercular Potential
Compounds structurally related to "2-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)oxy)thiazole" have been synthesized and evaluated for their antibacterial and antitubercular activities. Azetidinones, a class of β-lactam antibiotics, show significant activity predominantly against Gram-negative bacteria (S. Woulfe & M. Miller, 1985). Furthermore, novel azetidinones and thiazolidinones linked to an indole nucleus have been synthesized, displaying excellent activity against antimycobacterial strains, highlighting their potential in treating tuberculosis and related infections (A. R. Saundane & Prabhaker Walmik, 2013).
Anticancer Activities
Research indicates that azetidinone and thiazolidinone derivatives, especially when linked with heterocyclic moieties like thiazoles, exhibit potent anticancer activities. For instance, certain azetidinone analogs have been shown to have remarkable activity against cancer cell lines, suggesting their utility as chemotherapeutic agents (E. Hussein et al., 2020). This is further supported by studies on substituted 1,3,4-oxadiazolyl tetrahydropyridines, which have shown anticancer activities, highlighting the importance of azetidinone derivatives in developing new anticancer drugs (K. Redda & Madhavi Gangapuram, 2007).
Antioxidant Properties
The antioxidant capabilities of azetidinone and related derivatives have been explored, with studies revealing that certain synthesized compounds exhibit potent antioxidant activity. This suggests their potential role in combating oxidative stress-related diseases (V. Jaishree et al., 2012).
Antimicrobial Activity
Moreover, azetidinones have been investigated for their antimicrobial efficacy. Novel azetidinone compounds have demonstrated good to moderate antibacterial and antifungal activities, indicating their utility in developing new antimicrobial agents (Sanjay D. Prajapati & M. Thakur, 2014).
Eigenschaften
IUPAC Name |
2-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]oxy-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O4S2/c14-13(15,16)22-9-1-3-11(4-2-9)24(19,20)18-7-10(8-18)21-12-17-5-6-23-12/h1-6,10H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZSSVQBRSXWEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
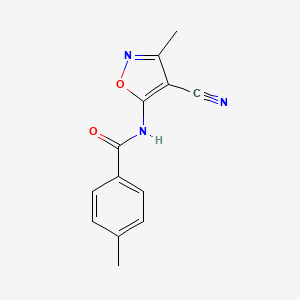
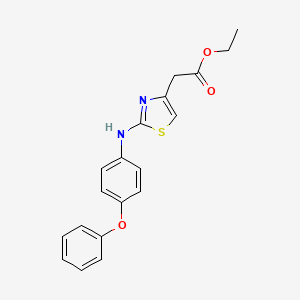
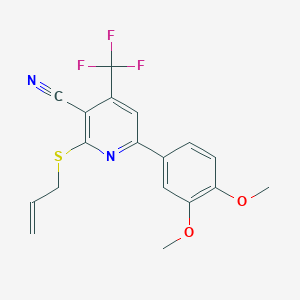
![N-cyclopropyl-1-[6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}thio)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2955875.png)

![2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2955877.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2955878.png)
![1,3-Dimethyl-7-(2-methylpropyl)-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2955879.png)
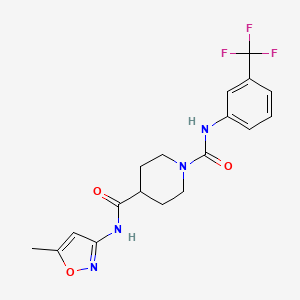

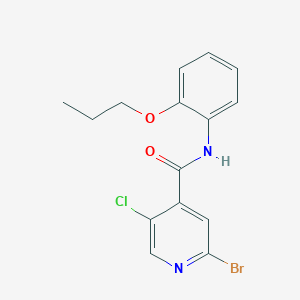
![N-(2-methylbenzo[d]thiazol-6-yl)-3-(p-tolylthio)propanamide](/img/structure/B2955885.png)
![N-(3-chloro-4-methylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2955886.png)
